molecular formula C16H15NO3 B11851026 Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate

Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate

Cat. No.: B11851026
M. Wt: 269.29 g/mol
InChI Key: KYXZNCZFSIHSMV-XNTDXEJSSA-N
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Description

Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate is an organic compound with the molecular formula C16H15NO3 It is known for its unique structure, which includes an acetamido group and a naphthyl group attached to an acrylic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate typically involves the reaction of 2-naphthylamine with acetic anhydride to form N-acetyl-2-naphthylamine. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitrated or halogenated naphthyl derivatives.

Scientific Research Applications

Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthyl group.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the naphthyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to be modified for targeted applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(naphthalen-2-yl)acetate: Similar structure but lacks the acetamido group.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthyl group and a triazole ring, offering different reactivity and applications.

Uniqueness

Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate is unique due to its combination of an acetamido group and a naphthyl group attached to an acrylic ester. This structure provides a balance of reactivity and stability, making it suitable for a variety of chemical transformations and applications in research and industry.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

methyl (E)-2-acetamido-3-naphthalen-2-ylprop-2-enoate

InChI

InChI=1S/C16H15NO3/c1-11(18)17-15(16(19)20-2)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,1-2H3,(H,17,18)/b15-10+

InChI Key

KYXZNCZFSIHSMV-XNTDXEJSSA-N

Isomeric SMILES

CC(=O)N/C(=C/C1=CC2=CC=CC=C2C=C1)/C(=O)OC

Canonical SMILES

CC(=O)NC(=CC1=CC2=CC=CC=C2C=C1)C(=O)OC

Origin of Product

United States

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